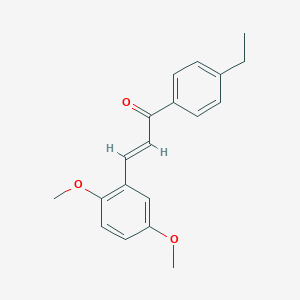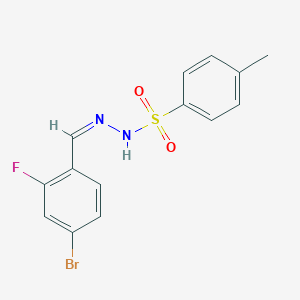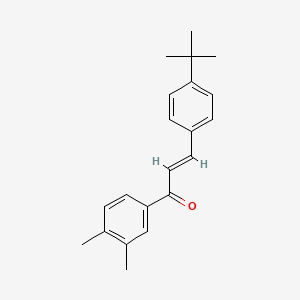
PA-6 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PA-6 dihydrochloride, also known as N-Phenyl-N'-(2-pyridyl)thiourea dihydrochloride, is a type of organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.14 g/mol and a melting point of 198-200°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether. PA-6 dihydrochloride is a member of the thiourea family of compounds and has a wide range of applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
PA-6 dihydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of other organic compounds, as well as in the study of enzyme kinetics and biochemical pathways. In addition, it is used in the study of cell signaling, protein-protein interactions, and drug-target interactions.
Mecanismo De Acción
PA-6 dihydrochloride is a competitive inhibitor of phosphodiesterase (PDE), which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE, PA-6 dihydrochloride increases the levels of cAMP in cells, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
PA-6 dihydrochloride has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have antioxidant and neuroprotective effects, and can also act as a vasodilator and increase blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PA-6 dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature and in aqueous solutions. In addition, it is soluble in a number of solvents and has a wide range of applications in biochemical and physiological research. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations and can be irritating to the skin and eyes. In addition, it can be difficult to accurately measure its concentration due to its low solubility in some solvents.
Direcciones Futuras
PA-6 dihydrochloride has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of cAMP on gene expression and cellular signaling pathways, as well as to develop new drugs and treatments for diseases. In addition, it may be used to develop new methods for the synthesis of organic compounds, and to study the effects of oxidative stress on cells. Finally, it may be used to study the effects of drugs on the body and to develop new methods for drug delivery.
Métodos De Síntesis
PA-6 dihydrochloride is synthesized in a two-step process. The first step involves the reaction of phenylthiourea with pyridine in aqueous solution. This reaction produces the intermediate product, PA-6 dihydrochloride'-(2-pyridyl)thiourea. The second step involves the reaction of the intermediate product with hydrochloric acid in an aqueous solution to produce PA-6 dihydrochloride.
Propiedades
IUPAC Name |
N'-[4-[5-[4-[[amino(phenyl)methylidene]amino]phenoxy]pentoxy]phenyl]benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGUSVZSLUUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PA-6 dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)






![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
